N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide” is not available in the sources I found.Molecular Structure Analysis
Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a boiling point of 116–118°C . The specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications
Anticancer and Antimicrobial Activities
A significant area of research involves exploring the anticancer and antimicrobial properties of sulfonamide compounds. For instance, mixed-ligand copper(II)-sulfonamide complexes have been investigated for their ability to bind to DNA, induce DNA cleavage, and exhibit genotoxicity and anticancer activity against yeast and human tumor cells. These studies suggest that the structural composition, including the N-sulfonamide derivative, plays a crucial role in the compounds' interaction with DNA and their subsequent biological activities (González-Álvarez et al., 2013).
Additionally, N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and shown to possess antimicrobial and antiproliferative properties. This research underlines the versatility of sulfonamide compounds in developing potential therapeutic agents against various pathogens and cancer cell lines (Shimaa M. Abd El-Gilil, 2019).
Photodynamic Therapy and Material Science
Sulfonamide derivatives have also found applications in photodynamic therapy (PDT) and material science. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups revealed high singlet oxygen quantum yield, indicating its potential as an efficient photosensitizer in PDT for cancer treatment (Pişkin et al., 2020). Such compounds can be instrumental in developing new therapies that are more selective and less damaging to surrounding healthy tissues.
Moreover, sulfonamide moieties have been incorporated into azo dyes for the UV protection and antimicrobial treatment of cotton fabrics. This application demonstrates the compound's utility beyond biomedical research, extending to material science where enhanced fabric properties are desired for specific applications (Mohamed et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.
Mode of Action
The mode of action of this compound is not directly stated in the available resources. Thiazoles generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit. For instance, some thiazole derivatives can inhibit the production of nitric oxide free radicals . The exact mode of action for this specific compound would need further investigation.
Biochemical Pathways
These could include pathways related to inflammation, oxidative stress, neuronal signaling, and cell proliferation, among others .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have reasonable bioavailability, but the exact pharmacokinetic properties would need to be determined experimentally.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and oxidative stress to altered neuronal signaling and cell proliferation . The exact effects would depend on the specific biological context and the concentration of the compound.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-26-17-7-5-14(11-19(17)28-3)21-23-15(13-30-21)9-10-22-31(24,25)16-6-8-18(27-2)20(12-16)29-4/h5-8,11-13,22H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGROHRRRLRNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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